molecular formula C28H36N6O6 B12919784 Enkephalin, ala(2)-pronh2(5)- CAS No. 66864-07-1

Enkephalin, ala(2)-pronh2(5)-

Cat. No.: B12919784
CAS No.: 66864-07-1
M. Wt: 552.6 g/mol
InChI Key: BQJQFGPUBRBUBW-SZOBAZRNSA-N
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Description

Enkephalin, ala(2)-pronh2(5)-, also known as [D-Ala2, Pro5]-enkephalin, is a synthetic analog of the naturally occurring enkephalins. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body. They are endogenous ligands that bind to the body’s opioid receptors, playing a crucial role in pain modulation and stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Ala2, Pro5]-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of [D-Ala2, Pro5]-enkephalin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

[D-Ala2, Pro5]-enkephalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .

Scientific Research Applications

[D-Ala2, Pro5]-enkephalin has numerous scientific research applications:

Mechanism of Action

[D-Ala2, Pro5]-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu opioid receptors. This binding activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent modulation of ion channels. These actions result in decreased neuronal excitability and reduced pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[D-Ala2, Pro5]-enkephalin is unique due to its specific amino acid substitutions, which confer increased stability and selectivity for opioid receptors. These modifications enhance its potential as a therapeutic agent and research tool .

Properties

CAS No.

66864-07-1

Molecular Formula

C28H36N6O6

Molecular Weight

552.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23+/m1/s1

InChI Key

BQJQFGPUBRBUBW-SZOBAZRNSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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